Product packaging for 2,4-Diethylthiazole(Cat. No.:CAS No. 32272-49-4)

2,4-Diethylthiazole

Cat. No.: B13872612
CAS No.: 32272-49-4
M. Wt: 141.24 g/mol
InChI Key: IAEOVWDULPWPSJ-UHFFFAOYSA-N
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Description

2,4-Diethylthiazole is a high-purity, alkyl-substituted thiazole derivative offered for research use only. This compound is part of the important class of thiazole heterocycles, which are five-membered aromatic rings containing both sulfur and nitrogen atoms . Thiazoles and their derivatives are versatile scaffolds with significant applications across multiple scientific disciplines. In flavor and fragrance research, alkylated thiazoles like this compound are of great interest due to their potent and distinctive organoleptic properties. Similar compounds, such as 2,4-dimethylthiazole, are well-known for providing unique scent profiles, and analogs like 2,4-dimethyl-5-ethyl thiazole are identified as volatile flavor ingredients in foods such as coffee, roasted peanuts, and cooked meats . The specific ethyl substitutions in this compound are expected to influence its lipophilicity and odor characteristics, making it a valuable compound for developing and studying novel aroma compositions. In pharmaceutical and agrochemical research, the thiazole ring is a privileged structure found in many bioactive molecules and drugs . It serves as a critical building block in medicinal chemistry for constructing potential therapeutic agents. Researchers utilize this compound as a key intermediate in the design and synthesis of new chemical entities for biological screening. Its structure is also relevant in material science, where thiazole derivatives have been investigated for their properties as corrosion inhibitors for metals like copper, demonstrating the utility of this heterocycle in industrial applications . The mechanism of action for thiazole derivatives is highly dependent on the application. In biological contexts, they often function by interacting with enzymes or receptors; for instance, some synthetic thiazole derivatives have been shown to exhibit antimicrobial activity by targeting bacterial DNA gyrase . In material science, their efficacy as corrosion inhibitors is frequently attributed to the ability of the sulfur and nitrogen atoms to adsorb onto metal surfaces, forming a protective layer . Researchers can leverage this compound as a synthetic intermediate to explore these and other mechanisms. This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic, therapeutic, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NS B13872612 2,4-Diethylthiazole CAS No. 32272-49-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32272-49-4

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

2,4-diethyl-1,3-thiazole

InChI

InChI=1S/C7H11NS/c1-3-6-5-9-7(4-2)8-6/h5H,3-4H2,1-2H3

InChI Key

IAEOVWDULPWPSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)CC

Origin of Product

United States

Synthetic Methodologies and Strategic Reaction Pathways for 2,4 Diethylthiazole

Foundational Thiazole (B1198619) Synthesis Approaches Applied to 2,4-Diethylthiazole

The cornerstone of thiazole synthesis, the Hantzsch reaction, and related cyclization methods, provide the primary and most direct pathways to this compound. These methods rely on the condensation of two key building blocks to form the heterocyclic core.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains a crucial and widely utilized method for creating thiazole derivatives. chemrxiv.orgyoutube.comsynarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. youtube.comsynarchive.com For the specific synthesis of this compound, this reaction would be adapted by using 3-halopentan-2-one (an α-haloketone with one ethyl group) and thiopropionamide (B1302760) (a thioamide that provides the second ethyl group).

The initial step of the mechanism is typically an SN2 reaction where the highly nucleophilic sulfur atom of the thioamide attacks the carbon bearing the halogen in the α-haloketone. youtube.com This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring. youtube.com The aromaticity of the final product serves as a significant driving force for the reaction. youtube.com While the classic Hantzsch synthesis provides a robust route, modifications have been developed to improve yields and reduce side reactions, such as using α-tosyloxy ketones in place of α-haloketones.

Cyclization Reactions Involving Alpha-Haloketones and Thioamides

The reaction between α-haloketones and thioamides is the definitive example of cyclization for forming the thiazole ring in the context of Hantzsch synthesis. orientjchem.orgscirp.org Kinetic studies of this reaction type reveal a second-order rate constant with respect to both the thioamide and the α-halo carbonyl compound. orientjchem.orgresearchgate.net The reaction is generally heated in a suitable solvent, such as methanol (B129727) or ethanol (B145695), to facilitate the condensation and dehydration steps. youtube.comorientjchem.org

For the synthesis of this compound, the specific reactants would be 3-chloro-2-pentanone or 3-bromo-2-pentanone and thiopropionamide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and elimination of water to yield the final this compound product. The process is a reliable method for accessing various 2,4-disubstituted thiazoles. chemrxiv.orgnih.govresearchgate.net

Table 1: Hantzsch Synthesis Parameters for 2,4-Disubstituted Thiazoles
Reactant 1 (α-Haloketone)Reactant 2 (Thioamide)ProductTypical ConditionsReference
3-Bromo-2-pentanoneThiopropionamideThis compoundHeated in ethanol orientjchem.org, youtube.com
α-BromoacetophenoneThiourea (B124793)2-Amino-4-phenylthiazoleHeated in methanol youtube.com
3-ChloroacetylacetoneThiobenzamideSubstituted ThiazoleAqueous ethanol orientjchem.org

Advanced and Regioselective Synthesis of this compound and its Precursors

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing thiazole rings, focusing on regioselectivity, atom economy, and procedural simplicity.

Cascade and Multicomponent Reaction Strategies

Cascade, or domino, reactions and multicomponent reactions (MCRs) offer significant advantages by combining multiple reaction steps into a single, one-pot procedure, thereby increasing efficiency and reducing waste. nih.govresearchgate.netnih.gov These strategies are highly valuable for creating complex molecules like substituted thiazoles from simple starting materials. researchgate.net For instance, a multicomponent approach could involve the reaction of an aldehyde, an α-bromoketone, and a thiosemicarbazide (B42300) in a single pot to yield 2,4-disubstituted thiazoles. researchgate.netresearchgate.net While specific examples leading directly to this compound are not prominently detailed, the general methodologies are adaptable. For example, a palladium(II)-catalyzed cascade reaction has been reported for the synthesis of 2,4-disubstituted thiazoles. nih.gov

Metal-Catalyzed and Metal-Free Synthetic Protocols

Both metal-catalyzed and metal-free protocols have been developed to enhance the synthesis of thiazoles. Metal catalysts, particularly copper and palladium, are often employed for cross-coupling reactions to functionalize the thiazole core. organic-chemistry.orgdoi.org For example, copper-catalyzed direct arylation can introduce substituents onto the thiazole ring. organic-chemistry.org

Conversely, metal-free approaches are gaining traction due to their lower cost and reduced environmental impact. Trifluoromethanesulfonic acid (TfOH) has been used to catalyze the coupling of α-diazoketones with thioamides to produce 2,4-disubstituted thiazoles under mild, metal-free conditions. organic-chemistry.org Such protocols offer a broad substrate scope and good to excellent yields, representing a significant advancement in thiazole synthesis. organic-chemistry.org

Green Chemistry Principles in Thiazole Synthesis (e.g., Enzyme-Catalyzed, Ultrasound-Assisted, Aqueous Media)

Adherence to green chemistry principles is a growing focus in organic synthesis. researchgate.netbepls.com For thiazole synthesis, this has led to the development of several eco-friendly methodologies.

Enzyme-Catalyzed Synthesis : Biocatalysts, such as enzymes, can promote reactions under mild conditions. A chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a catalyst, achieving high yields. semanticscholar.org This method expands the application of enzymes in creating heterocyclic compounds.

Ultrasound-Assisted Synthesis : The use of ultrasonic irradiation can accelerate reaction rates, improve yields, and often allows for milder reaction conditions. nih.govnih.govnih.govpharmacyjournal.info This technique has been successfully applied to the synthesis of various thiazole derivatives, including one-pot, three-component methods. nih.govresearchgate.netmdpi.com The benefits include shorter reaction times and high purity of the products. nih.govpharmacyjournal.info

Aqueous Media : Replacing volatile organic solvents with water is a key goal of green chemistry. researchgate.net The synthesis of 2-amino-4-substituted-thiazole-5-carboxylates has been achieved by reacting β-keto esters with N-bromosuccinimide and thiourea in water, demonstrating the feasibility of aqueous-based thiazole synthesis. organic-chemistry.org

Table 2: Comparison of Green Synthesis Methods for Thiazoles
MethodKey FeaturesAdvantagesReference
Enzyme-CatalyzedUses biocatalysts (e.g., trypsin)Mild conditions, high yields, environmentally friendly , semanticscholar.org
Ultrasound-AssistedEmploys ultrasonic irradiationFaster reactions, higher yields, milder conditions nih.gov, nih.gov, mdpi.com
Aqueous MediaUses water as a solventReduced use of hazardous organic solvents researchgate.net, organic-chemistry.org

Derivatization and Functionalization Strategies for this compound

The strategic functionalization of this compound allows for the introduction of a wide array of chemical moieties, enabling the synthesis of diverse derivatives. Key strategies include electrophilic substitution, metal-catalyzed coupling reactions, and the construction of fused heterocyclic systems.

The thiazole ring is generally considered an electron-deficient aromatic system, which can render electrophilic aromatic substitution challenging. However, the presence of electron-donating alkyl groups at the C2 and C4 positions in this compound activates the ring, facilitating electrophilic attack, predominantly at the C5 position. pharmaguideline.comresearchgate.net

Direct halogenation, such as bromination or chlorination, is a primary method for introducing a functional handle onto the thiazole ring. This typically proceeds through an addition-elimination mechanism or requires the use of potent halogenating agents. rsc.org For instance, the reaction of this compound with N-bromosuccinimide (NBS) or bromine in a suitable solvent is expected to yield 5-bromo-2,4-diethylthiazole selectively.

Table 1: Halogenation of 2,4-Dialkylthiazole Analogs

Reagent Product Position of Substitution Reference
N-Bromosuccinimide (NBS) 5-Bromo-2,4-dialkylthiazole C5 rsc.org
Bromine (Br₂) 5-Bromo-2,4-dialkylthiazole C5 rsc.org

Due to the electron-deficient nature of the thiazole ring, direct electrophilic substitution reactions beyond halogenation can be difficult. udayton.eduresearchgate.net An alternative and highly effective strategy for functionalizing the C5 position is through directed metalation. Lithiation of this compound using a strong base like n-butyllithium (n-BuLi) would result in deprotonation at the C5 position, forming a 5-lithio-2,4-diethylthiazole intermediate. This potent nucleophile can then react with a wide variety of electrophiles to introduce diverse functional groups. nih.govmt.com

Table 2: Representative Electrophilic Quenching of 5-Lithio-2,4-diethylthiazole

Electrophile Reagent Example Introduced Functional Group
Aldehydes/Ketones Benzaldehyde Hydroxybenzyl
Alkyl Halides Methyl Iodide Methyl
Carbon Dioxide CO₂ (gas) Carboxylic Acid
Silyl Halides Trimethylsilyl chloride (TMSCl) Trimethylsilyl

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are crucial for the synthesis of derivatives with extended π-conjugated systems, which are of interest in materials science. bris.ac.uk A prerequisite for these reactions is the presence of a suitable functional group on the thiazole ring, typically a halogen or a boronic acid/ester, which can be introduced as described in the previous section.

Palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings are widely employed. researchgate.netmdpi.comresearchgate.net For example, 5-bromo-2,4-diethylthiazole can be coupled with a variety of organoboron, organotin, or organocopper reagents to introduce aryl, heteroaryl, or alkynyl substituents at the C5 position.

Table 3: Overview of Potential Coupling Reactions for 5-Functionalized this compound

Coupling Reaction Thiazole Substrate Coupling Partner Catalyst (Typical) Resulting Linkage
Suzuki 5-Bromo-2,4-diethylthiazole Arylboronic acid Pd(PPh₃)₄ Thiazole-Aryl
Stille 5-Bromo-2,4-diethylthiazole Aryltributylstannane Pd(PPh₃)₄ Thiazole-Aryl
Heck 5-Bromo-2,4-diethylthiazole Alkene Pd(OAc)₂ Thiazole-Alkenyl

These coupling strategies provide a modular approach to construct a vast library of this compound derivatives with tailored electronic and photophysical properties.

The this compound ring can serve as a foundational building block for the synthesis of more complex, fused heterocyclic systems. These larger scaffolds are of significant interest in medicinal chemistry and materials science. nih.gov One prominent example is the formation of thiazolo[5,4-d]thiazoles, which are rigid, planar, and electron-deficient systems. rsc.orgresearchgate.net While often synthesized from acyclic precursors, strategies can be envisioned that utilize pre-formed thiazoles. mdpi.comrsc.orgcharlotte.edu

A plausible synthetic route to a fused system starting from this compound would involve the sequential functionalization of the C4 and C5 positions, followed by a ring-closing reaction. For instance, introduction of an amino group at the C5 position (via nitration and subsequent reduction, or a Buchwald-Hartwig amination of 5-bromo-2,4-diethylthiazole) and a suitable functional group on the C4-ethyl substituent could pave the way for an intramolecular cyclization to form a thiazolo[5,4-b]pyridine (B1319707) derivative.

Another important class of related scaffolds are the thiazolo[4,5-d] mdpi.comrsc.orgcharlotte.edutriazoles. rsc.org The synthesis of such systems generally involves the construction of the triazole ring onto the thiazole core. This could potentially be achieved by converting a 5-amino-2,4-diethylthiazole derivative into a 5-azido intermediate, which could then undergo cyclization.

The development of synthetic routes to these and other fused thiazole systems from readily available this compound is an active area of research, driven by the unique properties of these extended heterocyclic scaffolds.

Advanced Spectroscopic and Structural Elucidation of 2,4 Diethylthiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be determined.

While specific, high-resolution experimental NMR data for 2,4-diethylthiazole is not extensively documented in publicly accessible literature, predicted data and analysis of similar structures allow for a detailed theoretical assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic proton on the thiazole (B1198619) ring and the protons of the two ethyl groups. The aromatic proton at the C5 position is anticipated to appear as a singlet in the downfield region, characteristic of protons on electron-deficient aromatic rings. The ethyl groups at the C2 and C4 positions would each present a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling with the adjacent methyl and methylene groups, respectively. The chemical shifts of these protons are influenced by the heteroaromatic ring.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, five distinct signals are expected, corresponding to the seven carbon atoms in this compound. The carbon atoms of the thiazole ring (C2, C4, and C5) would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the ethyl groups, due to their sp² hybridization and the influence of the nitrogen and sulfur heteroatoms. libretexts.org The chemical shifts for the methylene and methyl carbons of the two ethyl groups would appear at higher field (lower ppm values). azooptics.com The symmetry of the molecule does not reduce the number of unique carbon signals. libretexts.org The typical chemical shift range for ¹³C nuclei is broad, generally from 0 to 220 ppm, which minimizes signal overlap. azooptics.com

Conformational Analysis: Conformational analysis of this compound would focus on the rotational freedom of the two ethyl groups attached to the thiazole ring. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of protons, helping to determine the preferred orientation of the ethyl substituents relative to the thiazole ring. However, without experimental data, a detailed conformational analysis remains speculative.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H5 (thiazole ring)~7.0-7.2Singlet
-CH₂ (at C2)~2.9-3.1Quartet
-CH₃ (at C2)~1.3-1.5Triplet
-CH₂ (at C4)~2.7-2.9Quartet
-CH₃ (at C4)~1.2-1.4Triplet
Note: These are estimated values based on general principles and data for similar compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C2 (thiazole ring)~165-170
C4 (thiazole ring)~150-155
C5 (thiazole ring)~110-115
-CH₂ (at C2)~25-30
-CH₃ (at C2)~12-15
-CH₂ (at C4)~20-25
-CH₃ (at C4)~13-16
Note: These are estimated values based on general principles and data for similar compounds.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) mass spectrometry can be used to confirm its molecular weight and to study its fragmentation patterns, which provides valuable structural information.

The molecular formula of this compound is C₇H₁₁NS, which corresponds to a molecular weight of approximately 141.23 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 141. The presence of a sulfur atom would also give rise to an M+2 peak with an intensity of about 4.4% relative to the molecular ion peak, corresponding to the natural abundance of the ³⁴S isotope.

The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways, primarily involving the cleavage of the ethyl substituents and fragmentation of the thiazole ring.

Key Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A common fragmentation pathway for ethyl-substituted aromatic compounds is the benzylic cleavage leading to the loss of a methyl radical. This would result in a fragment ion at m/z = 126 (M - 15). This is often a prominent peak in the spectrum.

Loss of an ethyl radical (•C₂H₅): Cleavage of the entire ethyl group from either the C2 or C4 position would lead to a fragment ion.

Ring Fragmentation: The thiazole ring itself can undergo fragmentation. Cleavage of the ring can lead to various smaller fragment ions, providing further confirmation of the core structure. For thiazole derivatives, the pyrimidine (B1678525) rings are generally more stable than the thiazole rings during fragmentation. sapub.org

Analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecule's structure and confirms the positions of the ethyl substituents.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/zProposed Fragment
141[C₇H₁₁NS]⁺ (Molecular Ion)
126[C₆H₈NS]⁺ (Loss of •CH₃)
112[C₅H₆NS]⁺ (Loss of •C₂H₅)
Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and details about the planarity of the thiazole ring in this compound. It would also reveal the conformation of the ethyl groups in the solid state and describe the nature of any intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the crystal packing.

Currently, there is no publicly available crystal structure for this compound. If such data were available, it would offer an unambiguous confirmation of the connectivity and stereochemistry of the molecule, serving as a benchmark for theoretical calculations and for understanding its physical properties in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and characterize chemical bonds.

For this compound, the vibrational spectra would be characterized by bands corresponding to the vibrations of the thiazole ring and the ethyl substituents.

Thiazole Ring Vibrations: The thiazole ring would exhibit characteristic stretching and bending vibrations. C=N and C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. C-S stretching vibrations typically appear at lower frequencies. scialert.net Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. scialert.net

Ethyl Group Vibrations: The ethyl groups would show characteristic aliphatic C-H stretching vibrations in the 3000-2850 cm⁻¹ region. scialert.net CH₂ and CH₃ bending vibrations would be present in the 1470-1370 cm⁻¹ range. scialert.net

Table 4: Expected Vibrational Modes for this compound

Wavenumber (cm⁻¹)Vibrational Mode
>3000Aromatic C-H stretch
3000-2850Aliphatic C-H stretch
1600-1450C=N and C=C stretching (ring)
1470-1370CH₂ and CH₃ bending
Lower frequenciesC-S stretching and ring deformations
Note: These are general ranges and the exact positions would depend on the specific molecular environment.

Chiroptical Spectroscopy for Chirality Assessment in Enantiopure Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. This compound itself is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit a CD spectrum.

However, if a chiral center were introduced into one of the ethyl side chains or if a chiral substituent were added to the molecule, the resulting derivative would be chiral. Chiroptical spectroscopy could then be employed to determine the absolute configuration of the enantiopure derivative and to study its conformational preferences in solution. As no such derivatives are discussed in the available literature, this section is not applicable to the parent compound.

Reactivity Profiles and Mechanistic Investigations of 2,4 Diethylthiazole

Reaction Kinetics and Thermodynamic Parameters of Thiazole (B1198619) Ring Transformations

Detailed kinetic studies specifically on 2,4-diethylthiazole are not extensively documented in publicly available literature. However, general principles of thiazole chemistry and thermodynamic data for related alkylthiazoles provide a framework for understanding its reactivity.

Thermodynamic parameters for alkylthiazoles have been determined using gas chromatographic data. Research has established methods to calculate thermodynamic values from Kovats retention indices, which can be applied to compounds like this compound to predict their behavior in separation processes and to assist in their identification.

One of the key transformations of the thiazole ring is its conversion into a thiazolium salt through alkylation at the nitrogen atom. These salts are crucial precursors for organocatalysts. The rate of this reaction is influenced by the nucleophilicity of the thiazole nitrogen and the nature of the alkylating agent. The ethyl groups at the C2 and C4 positions of this compound exert a positive inductive effect (+I), which increases the electron density on the ring and enhances the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted thiazole. This suggests that this compound would react more readily with electrophiles and alkylating agents.

A documented reaction involving a diethylthiazole is the conversion of its ethyl groups into acetyl groups. The synthesis of 2,4-diacetylthiazole is achieved through the tetrabromination of the corresponding diethylthiazole, followed by treatment with silver nitrate (B79036) in aqueous ethanol (B145695). ijper.org This reaction proceeds via a multi-step mechanism involving radical substitution on the ethyl groups, followed by hydrolysis and oxidation to the ketone.

Table 1: General Thermodynamic and Kinetic Concepts for Alkylthiazole Transformations

Parameter/Process Description Relevance to this compound
Thermodynamic Calculations Thermodynamic values can be derived from gas chromatographic retention indices. Allows for the estimation of properties like enthalpy of formation and boiling point, aiding in identification and process design.
Thiazolium Salt Formation N-alkylation of the thiazole ring. This is a key step for forming N-heterocyclic carbene (NHC) precursors. ijper.org The electron-donating ethyl groups are expected to increase the rate of N-alkylation compared to unsubstituted thiazole.

| Side-Chain Oxidation | Conversion of alkyl substituents on the thiazole ring to other functional groups (e.g., ethyl to acetyl). ijper.org | Demonstrates a pathway for functional group interconversion on the this compound scaffold. |

Mechanistic Pathways of Thiazole Ring Opening and Closure Reactions

The primary method for forming the this compound ring is through ring closure reactions, most notably the Hantzsch thiazole synthesis. ijper.org

Hantzsch Thiazole Synthesis: This is a classic and versatile method for synthesizing thiazoles. For this compound, the synthesis would involve the condensation reaction between an α-haloketone and a thioamide. Specifically, the reaction would proceed between 3-chloro-2-pentanone and propanethioamide.

The mechanism involves three key steps:

S-Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone.

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).

Dehydration: Elimination of a water molecule from the hydroxythiazoline intermediate leads to the formation of the aromatic this compound ring.

Cascade Reactions: Modern synthetic methods also employ cascade or domino reactions to construct 2,4-disubstituted thiazoles efficiently. researchgate.net These processes can involve a sequence of reactions, such as Michael addition followed by intramolecular cyclization and elimination, in a single pot. researchgate.net While specific examples for this compound are not detailed, these methods are generally applicable to its synthesis. researchgate.net

Mechanisms for thiazole ring opening are less common under typical conditions due to the aromatic stability of the ring. However, under harsh conditions or through specific chemical pathways (e.g., reaction with strong nucleophiles or bases), ring cleavage can occur. For instance, some thiazolium salts are known to undergo base-induced ring opening.

Photochemical and Photophysical Behavior of this compound

Specific photochemical and photophysical data for this compound are scarce. However, the behavior of related thiazole-containing molecules can provide insights. Thiazole derivatives are known to be photophysically active, often exhibiting fluorescence. rsc.org

The photophysical properties of heterocyclic compounds are influenced by factors such as the nature of the heteroatoms, the substitution pattern, and the solvent environment. mdpi.com It is expected that this compound absorbs ultraviolet (UV) light, leading to electronic transitions (e.g., π → π*). Following excitation, the molecule can relax through non-radiative pathways or by emitting light (fluorescence).

Studies on other thiazole derivatives have shown:

Fluorescence: Many thiazole-based dyes and compounds are fluorescent, with emission wavelengths that can be tuned by altering substituents on the ring. rsc.org The introduction of alkyl groups, like the two ethyl groups in this compound, can subtly influence the absorption and emission maxima.

Excited State Intramolecular Proton Transfer (ESIPT): In thiazoles with appropriate functional groups (like a hydroxyl or amino group), ESIPT can be a dominant de-excitation pathway. mdpi.com This is not directly applicable to this compound but highlights a key photochemical process in the broader thiazole family.

Solvent Effects: The polarity of the solvent can affect the energy of the excited state, potentially leading to shifts in the emission wavelength (solvatochromism). mdpi.com

Table 2: Expected Photophysical Properties of this compound (based on related compounds)

Property Expected Behavior Influencing Factors
UV-Vis Absorption Absorption in the UV region due to π → π* transitions. The thiazole ring is the primary chromophore; ethyl groups may cause minor shifts.
Fluorescence Potential for fluorescence emission upon UV excitation. Molecular structure, solvent polarity, and temperature.
Stokes Shift The difference between absorption and emission maxima is expected, typical for fluorescent molecules. rsc.org The extent of the shift can be related to the structural relaxation in the excited state.

| Quantum Yield | The efficiency of fluorescence would depend on the competition between radiative and non-radiative decay pathways. | The flexibility of the ethyl groups might contribute to non-radiative decay, potentially leading to a lower quantum yield. |

Electrochemical Properties and Redox Chemistry

The electrochemical behavior of this compound is not well-documented with specific experimental values. However, the general redox chemistry of thiazoles can be discussed. The thiazole ring can participate in redox reactions, and its electrochemical properties can be investigated using techniques like cyclic voltammetry (CV). nih.govnumberanalytics.com

Oxidation: Organic compounds containing sulfur atoms can often be oxidized electrochemically. The thiazole ring in this compound would likely undergo an irreversible oxidation process at a sufficiently high positive potential. nih.gov The oxidation would involve the removal of electrons from the π-system of the heterocycle. The electron-donating ethyl groups would be expected to lower the oxidation potential of this compound compared to the unsubstituted thiazole, making it easier to oxidize.

Reduction: Reduction of the thiazole ring is generally more difficult than its oxidation due to its electron-rich nature. It typically requires very negative potentials.

Cyclic Voltammetry (CV): A hypothetical CV experiment on this compound would likely show an irreversible anodic (oxidation) peak. neptjournal.com The peak potential would provide information about the energy required for oxidation, and the peak current would be related to the concentration of the compound and its diffusion coefficient. neptjournal.com The lack of a corresponding cathodic (reduction) peak on the reverse scan would confirm the irreversibility of the oxidation process, indicating that the initially formed radical cation is unstable and undergoes rapid follow-up chemical reactions.

Table 3: Predicted Electrochemical Characteristics of this compound

Technique Predicted Observation Mechanistic Insight
Cyclic Voltammetry (CV) An irreversible anodic peak. Indicates that the oxidation of the thiazole ring is electrochemically irreversible. The resulting radical cation is likely unstable. nih.gov
Redox Potential Oxidation potential is expected to be lower than that of unsubstituted thiazole. The +I effect of the two ethyl groups increases the electron density of the ring, facilitating electron removal.

| Redox Mechanism | The oxidation process involves the transfer of one or more electrons from the thiazole ring system. | The specific mechanism would depend on the solvent, electrolyte, and electrode material used. indianchemicalsociety.commdpi.com |

Interactions with Catalytic Systems (e.g., Transition Metal Complexes, Organocatalysts)

Thiazoles are versatile ligands and catalyst precursors, and this compound is no exception to these potential applications.

Transition Metal Complexes: The thiazole ring contains two potential coordination sites for metal ions: the nitrogen atom (a Lewis base) and the sulfur atom. The nitrogen atom is generally the more basic and common coordination site for transition metals. thieme-connect.de this compound can act as a monodentate ligand, coordinating to a metal center through its nitrogen atom to form various metal complexes. thieme-connect.de These complexes have applications in catalysis, materials science, and medicinal chemistry. The ethyl groups can provide steric bulk around the metal center, which can influence the catalytic activity and selectivity of the resulting complex.

Organocatalysts: Thiazoles are precursors to an important class of organocatalysts: N-heterocyclic carbenes (NHCs). The reaction of this compound with an alkylating agent (e.g., an alkyl halide) yields a 2,4-diethylthiazolium salt. ijper.org Deprotonation of this salt at the C2 position, if it were unsubstituted, would generate an NHC. However, in this compound, the C2 position is blocked by an ethyl group. Instead, deprotonation of a thiazolium salt derived from a thiazole with a proton at C2 is a key step in catalytic cycles like the benzoin (B196080) condensation. ijper.org While this compound itself cannot directly form a C2-carbene, its derivatives are part of this important class of compounds.

Table 4: Summary of Interactions with Catalytic Systems

Catalytic System Interaction/Role of this compound Potential Applications
Transition Metal Complexes Acts as a monodentate ligand, coordinating through the nitrogen atom. thieme-connect.de Homogeneous catalysis, synthesis of functional materials.

| Organocatalysts | Can be N-alkylated to form a thiazolium salt. ijper.org | While not a direct NHC precursor (due to the C2-ethyl group), it belongs to the family of compounds used in organocatalysis. |

Occurrence and Biological Contexts of 2,4 Diethylthiazole Non Clinical Focus

Presence in Natural Products and Biosynthetic Pathways

While the direct biosynthesis of 2,4-diethylthiazole in organisms is not extensively documented, thiazole (B1198619) rings, in general, are found in various biomolecules. wikipedia.orgtandfonline.comresearchgate.net The biosynthesis of the thiazole moiety often involves the amino acid cysteine, which provides the essential sulfur and adjacent nitrogen and carbon atoms to form the ring structure. wikipedia.orgtandfonline.com However, the formation of this compound in natural products is more commonly associated with chemical reactions occurring during food processing rather than direct enzymatic synthesis.

Formation in Foodstuffs and Beverages through Maillard Reactions and Fermentation Processes

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. nih.govwikipedia.org This reaction is fundamental to the development of color, aroma, and flavor in a wide array of cooked foods. nih.govwikipedia.org During the Maillard reaction, hundreds of different flavor compounds can be generated, including various thiazoles. wikipedia.org The formation of alkylthiazoles, such as this compound, is a known outcome of these reactions, contributing to the characteristic flavors of many processed foods. sut.ac.thadv-bio.com

Fermentation processes, particularly in the production of alcoholic beverages and other fermented foods, also provide an environment conducive to the formation of this compound. For instance, it has been identified as a volatile component in yeast extract. thegoodscentscompany.com The metabolic activities of microorganisms during fermentation can produce precursor molecules that subsequently react to form this and other flavor-active thiazoles. nih.gov

Table 1: Formation of this compound in Food and Beverages

Process Description Resulting Products
Maillard Reaction A chemical reaction between amino acids and reducing sugars, typically occurring during cooking. nih.govwikipedia.org A complex mixture of compounds, including melanoidins and various flavor molecules like pyrazines and thiazoles. wikipedia.org

| Fermentation | Metabolic processes carried out by microorganisms, such as yeast, in the absence of oxygen. nih.gov | Production of ethanol (B145695), carbon dioxide, and a wide range of flavor compounds, including esters, fusel alcohols, and sulfur-containing compounds like thiazoles. nih.gov |

Detection in Biological Matrices and Metabolomes (Non-Human, Non-Clinical)

The detection of this compound has been reported in various non-human biological matrices, often in the context of food science and metabolomics. Its presence in these matrices is typically a result of the aforementioned formation pathways during processing or fermentation.

The compound has been identified in:

Coffee: Both Arabica and Robusta coffee varieties have been found to contain this compound, where it contributes to the complex aroma profile. foodb.ca

Mushrooms: It has been detected in common mushrooms (Agaricus bisporus) and oyster mushrooms (Pleurotus ostreatus). foodb.ca

Yeast: As a component of brewer's yeast (Saccharomyces cerevisiae) metabolome, it is recognized as a volatile flavor component of yeast extract. thegoodscentscompany.comymdb.ca

Fermented Products: The compound has been noted in the context of fermented groundnuts. fao.org

Wine: While not universally present, certain nitrogenous heterocyclic compounds, including thiazoles, have been identified in different types of wine, with their presence influenced by factors like aging and production methods. researchgate.net

Table 2: Detection of this compound in Non-Human Biological Samples

Biological Matrix Organism/Product Significance Reference(s)
Coffee Beans Coffea arabica, Coffea canephora Contributes to the characteristic aroma of coffee. foodb.ca
Fruiting Body Agaricus bisporus, Pleurotus ostreatus Part of the volatile compound profile. foodb.ca
Yeast Metabolome Saccharomyces cerevisiae A volatile flavor component in yeast and its extracts. thegoodscentscompany.comymdb.ca

Ecological Roles as Chemical Signals or Metabolites in Environmental Systems

The ecological roles of this compound as a chemical signal or metabolite in broader environmental systems are not well-defined in the scientific literature. While many heterocyclic compounds play crucial roles in chemical communication (e.g., as pheromones or allelochemicals), specific evidence for this compound in such a capacity is limited. Thiazole derivatives, as a class, are known to possess a range of biological activities, including antifungal and anti-inflammatory properties. researchgate.net However, the direct ecological implications of this compound as a signaling molecule in natural, non-agricultural ecosystems remain an area for further investigation. Its presence in certain fungi, like mushrooms, could suggest a potential, though unconfirmed, role in their chemical ecology.

Advanced Analytical Methodologies for Detection and Quantification of 2,4 Diethylthiazole

Hyphenated Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques that couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry are indispensable for analyzing 2,4-diethylthiazole in intricate samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, particularly for less volatile or thermally labile compounds. While this compound is amenable to GC-MS, LC-MS/MS can provide enhanced selectivity and sensitivity, especially in complex biological or environmental matrices. hpst.cz In LC-MS/MS, separation occurs in the liquid phase, followed by ionization and two stages of mass analysis. This dual mass filtering significantly reduces background noise and matrix interference, allowing for very low detection limits. hpst.czresearchgate.net Though less commonly reported specifically for this compound compared to GC-MS, the principles of LC-MS/MS are well-suited for its trace analysis. The combination of different analytical techniques, such as GC-MS and HPLC with diode-array detection, can provide a more comprehensive fingerprint of complex samples. nih.gov

The choice between GC-MS and LC-MS/MS often depends on the sample matrix, the concentration of the analyte, and the presence of interfering compounds. Both techniques, however, represent the gold standard for the reliable identification and quantification of this compound in complex mixtures.

Advanced Sample Preparation and Extraction Methodologies for Trace Analysis

To achieve the low detection limits required for trace analysis of this compound, efficient sample preparation and extraction are paramount. These steps serve to isolate the analyte from the sample matrix and concentrate it prior to instrumental analysis.

Stir Bar Sorptive Extraction (SBSE) is a solvent-free extraction technique that offers high sensitivity for organic compounds in aqueous matrices. elementlabsolutions.com It utilizes a magnetic stirring rod coated with a layer of polydimethylsiloxane (B3030410) (PDMS), which absorbs and concentrates analytes from the sample. elementlabsolutions.comnih.gov The large volume of the sorbent phase in SBSE allows for up to 1000 times more sensitivity than solid-phase microextraction (SPME). elementlabsolutions.com After extraction, the stir bar is typically thermally desorbed in-line with a GC-MS system. nih.gov SBSE is particularly effective for non-polar compounds but can also be adapted for more polar analytes using specialized coatings like ethylene (B1197577) glycol-silicone. elementlabsolutions.comlcms.cz This makes it a highly versatile and powerful tool for the trace analysis of compounds like this compound in water, beverages, or biological fluids. nih.govlcms.cz

Solid-Phase Microextraction (SPME) is another widely used solventless technique. gerstelus.com It employs a fused-silica fiber coated with a sorbent phase, which is exposed to the sample or its headspace. gerstelus.comuga.edu Analytes partition between the sample matrix and the fiber coating. After equilibrium is reached, the fiber is transferred to the injection port of a GC for thermal desorption and analysis. uga.edu SPME is simple, fast, and environmentally friendly. gerstelus.com Headspace SPME (HS-SPME) is particularly useful for extracting volatile compounds like this compound from solid or liquid samples, as demonstrated in the analysis of aroma components in peanut confections. uga.edu

Thin-Film Solid-Phase Microextraction (TF-SPME) is a newer development that overcomes some limitations of traditional SPME. gerstelus.com TF-SPME uses a carbon mesh sheet impregnated with a sorptive phase, providing a larger surface area and sorbent volume. gerstelus.comnih.gov This results in faster extractions and improved recovery of analytes, including both volatile and semi-volatile compounds. gerstelus.com The robustness of the device also makes it suitable for on-site sampling. gerstelus.com

Liquid-Liquid Extraction (LLE) is a classic extraction method that involves partitioning the analyte between two immiscible liquid phases. researchgate.net While effective, it often requires large volumes of organic solvents. Miniaturized versions, such as micro liquid-liquid extraction, have been developed to reduce solvent consumption. gcms.cz LLE followed by purification steps has been used for the analysis of nitrogenous heterocycles, including thiazoles, in wine. researchgate.net

These advanced sample preparation techniques, particularly the solvent-free methods like SBSE and SPME, are crucial for the sensitive and accurate quantification of this compound at trace levels.

Chromatographic Separation Techniques (GC, HPLC) with Specialized Columns

The success of any analysis of this compound relies heavily on its effective separation from other components in the sample. This is achieved through chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), using columns with specific properties.

Gas Chromatography (GC) is the most common separation technique for this compound due to its volatility. The choice of the capillary column's stationary phase is critical for achieving the desired separation.

Non-polar columns , such as those with a polydimethylsiloxane (PDMS) phase (e.g., HP-1), are often used for the analysis of volatile and semi-volatile organic compounds. gcms.cz

Polar columns , like those with a polyethylene (B3416737) glycol (e.g., Carbowax) or a modified polysiloxane phase, can offer different selectivity, which is beneficial when analyzing complex mixtures containing compounds of varying polarities.

The selection of the column is dictated by the complexity of the sample matrix. For instance, in the analysis of meat flavor, a Tenax-GC packed trap was used to collect volatiles before they were introduced into the GC system. scielo.br

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, especially when coupled with mass spectrometry. For compounds like thiazoles, reversed-phase HPLC is a common approach. sielc.com

C18 columns are widely used and separate compounds based on their hydrophobicity. An example is the use of a Gemini C18 column for the analysis of herbicides. mdpi.com

Mixed-mode columns , which combine reversed-phase and ion-exchange characteristics, can provide unique selectivity for separating complex mixtures of acidic, basic, and neutral compounds. helixchrom.com

Specialized columns , like the Newcrom R1, which is a reverse-phase column with low silanol (B1196071) activity, can be employed for the analysis of thiazole (B1198619) derivatives. sielc.com

The mobile phase composition, including the type of organic solvent (e.g., acetonitrile), the aqueous component, and additives like formic or acetic acid, is optimized to achieve the best separation. hpst.czsielc.com

The following table summarizes typical column and mobile phase conditions used in the analysis of related compounds, which can be adapted for this compound.

TechniqueColumn TypeMobile Phase/Carrier GasApplication Example
GC-MS Durabond-5MS capillary columnHeliumAnalysis of 2,4-dichloroanisole (B165449) in water epa.gov
GC-MS HP-1 (PDMS)HeliumAnalysis of volatiles after SBSE gcms.cz
HPLC Newcrom R1 (Reverse-Phase)Acetonitrile, Water, Phosphoric AcidSeparation of 2,4-dimethylthiazole (B1360104) sielc.com
LC-MS/MS ZORBAX Eclipse Plus C18Acetonitrile, Water with 0.1% Acetic AcidAnalysis of herbicides in drinking water hpst.cz

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. While many thiazoles can be analyzed directly, derivatization can be employed to enhance detection sensitivity, improve chromatographic separation, or increase volatility for GC analysis.

For polar compounds analyzed by GC, derivatization is a common strategy. In the context of SBSE-GC-MS analysis of biological fluids, in-situ derivatization has been shown to enhance the recovery of polar solutes into the PDMS phase and improve their chromatographic behavior. nih.gov Two such derivatization agents mentioned are:

Ethyl chloroformate

Acetic acid anhydride nih.gov

These reagents react with active hydrogens, such as those in hydroxyl or amino groups, to form less polar esters or amides. While this compound itself does not have these functional groups, this strategy is relevant for the analysis of its potential polar metabolites or related compounds in a complex matrix.

In the context of HPLC, derivatization is less common for a compound like this compound, as modern detectors like tandem mass spectrometers provide sufficient sensitivity and selectivity without it. deswater.com However, for UV detection, derivatization could be used to introduce a chromophore into the molecule, thereby increasing its absorbance and lowering detection limits.

While specific derivatization strategies for this compound are not widely reported, the principles are applicable should the analytical challenge require it. For example, if a study aimed to simultaneously analyze this compound and its hydroxylated metabolites, derivatization could make the metabolites more amenable to GC analysis, allowing for the entire suite of compounds to be analyzed in a single run.

Development of Sensors and Biosensors for Selective Detection

The development of sensors and biosensors offers a promising avenue for the rapid, selective, and potentially on-site detection of chemical compounds like this compound, moving beyond traditional laboratory-based chromatographic methods.

A sensor is a device that responds to a physical stimulus (like heat, light, or sound) or a chemical stimulus (like a specific molecule) and transmits a resulting signal. An electrochemical sensor, for instance, was developed for the detection of sulfathiazole (B1682510), a related thiazole compound. nih.gov This sensor utilized a modified electrode that generated an electrical signal upon the redox reaction between sulfathiazole and metal ions in the electrode's modification layer. nih.gov Similar principles could be applied to create a sensor for this compound. Research into capacitive sensors using molecularly imprinted polymers (MIPs) on pencil graphite (B72142) electrodes has also shown success for detecting herbicides like 2,4-D, demonstrating the potential of this technology for small molecule detection. researchgate.net

A biosensor is a specific type of sensor that incorporates a biological component (such as an enzyme, antibody, or nucleic acid) coupled to a transducer. The biological element provides high selectivity for the target analyte. While specific biosensors for this compound are not extensively documented, research on related structures provides a foundation. For example, biosensors have been developed for monitoring the redox state within cells using fluorescent proteins. nih.gov Furthermore, the interaction of DNA-binding polyamides containing alkylthiazole units has been studied using biosensor platforms, indicating that thiazole moieties can be recognized by biological systems. dynamic-biosensors.com

Conducting polymers are also a key material in sensor development. researchgate.net Polymers based on alkylthiazoles have been synthesized and investigated for their electronic properties, which could be harnessed for sensor applications. acs.orgmdpi.com

The development of sensors for this compound would be particularly valuable for applications requiring real-time monitoring, such as in food quality control or environmental surveillance.

Applications of 2,4 Diethylthiazole in Materials Science and Industrial Chemistry Non Clinical Focus

Utilization as a Building Block in Organic Synthesis

The 2,4-diethylthiazole molecule serves as a valuable starting material, or building block, for the synthesis of more complex, functionalized thiazole (B1198619) derivatives. Its ethyl groups and the thiazole ring itself can undergo various chemical transformations to yield new compounds with specific properties for research in materials and pharmaceuticals.

A notable example of its application is in the synthesis of halogenated and acetylated thiazoles. In one synthetic pathway, this compound is used as the precursor for creating 2,4-diacetyl-5-bromothiazole. The process involves the bromination of this compound, which is then treated with silver nitrate (B79036) in aqueous ethanol (B145695) to yield the target compound. researchgate.net This reaction demonstrates the utility of this compound as a foundational scaffold for introducing other functional groups, such as halogens and acetyl groups, onto the thiazole ring. These subsequent compounds are of interest for investigating halogen bonding in the development of new materials. researchgate.net

Starting MaterialKey ReagentsResulting CompoundSignificance
This compound1. N-Bromosuccinimide (NBS) 2. Silver Nitrate (AgNO₃)2,4-Diacetyl-5-bromothiazoleServes as a precursor for creating functionalized thiazoles for materials science research. researchgate.net

Integration into Polymer Synthesis and Advanced Materials

While the thiazole ring is a structural motif explored in the synthesis of various polymers, including thiazolo[5,4-d]thiazoles for applications in organic electronics, there is currently a lack of specific, publicly available scientific literature detailing the direct integration of this compound as a monomer or component in polymer synthesis or the creation of advanced materials.

Applications in the Flavor and Fragrance Industry

This compound is recognized as a volatile flavor and aroma compound that occurs naturally in a variety of foods and beverages. Its presence contributes to the complex sensory profiles of these products. Research has identified this compound as a constituent in coffee, tea, and certain types of mushrooms. researchgate.nethmdb.ca Its identification in celery seeds also points to its role in the characteristic aroma of vegetables. nih.gov

The significance of a compound in the flavor and fragrance industry is often linked to its odor threshold, which is the lowest concentration that can be detected by the human nose. This compound has a determined odor detection threshold, confirming its capacity to contribute to aroma even at low concentrations. scribd.comvdoc.pub

Natural SourceOdor Threshold (in air)Reference
Coffee, Tea, Mushrooms (Common, Oyster), Celery Seeds0.0065 ppm researchgate.nethmdb.canih.govscribd.comvdoc.pub

Role in Agrochemistry as Precursors or Components of Agricultural Compounds

The broader class of alkylthiazoles, such as 2,4-dimethylthiazole (B1360104) and 2,4,5-trimethylthiazole, are known to serve as intermediates in the synthesis of certain agrochemicals, including pesticides and herbicides. However, based on available scientific and technical literature, there is no specific information documenting the use of this compound as a precursor or component in the manufacturing of agricultural compounds.

Computational and Theoretical Investigations of 2,4 Diethylthiazole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the electronic structure and properties of molecules from first principles. jseepublisher.com Ab initio methods, like Hartree-Fock (HF), solve the electronic Schrödinger equation without empirical data, while DFT is a powerful alternative that calculates properties based on the molecule's electron density, offering a favorable balance of accuracy and computational cost. jseepublisher.com These methods are instrumental in determining molecular geometries, energies, and spectroscopic characteristics. jseepublisher.comnih.gov

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule through energy minimization. hakon-art.com This process identifies the geometry with the lowest potential energy, which corresponds to the most stable conformation. For flexible molecules with rotatable bonds, a conformational analysis is performed to explore different spatial arrangements and identify the global energy minimum. hakon-art.com

In studies of related thiazole (B1198619) compounds, methods such as HF and various DFT functionals (e.g., B3LYP, BLYP) with standard basis sets like 6-311G(d,p) are commonly used for full geometry optimization. nih.gov The successful optimization to a local energy minimum is confirmed when a subsequent vibrational frequency calculation yields no imaginary frequencies. nih.gov This process is essential as the lowest-energy state is the most representative for analyzing interactions and reactivity. hakon-art.com For instance, in a study on 2-(4-methoxyphenyl)benzo[d]thiazole, DFT calculations were found to be consistent with X-ray diffraction data for similar systems, validating the accuracy of the optimized structure. nih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic parameters. For example, theoretical vibrational spectra (FT-IR) can be calculated and compared with experimental data. nih.gov While computational methods often overestimate vibrational wavenumbers, scaling factors can be applied to improve the correlation with experimental results, with DFT methods like B3LYP often showing superior performance over scaled HF approaches for molecular problems. nih.gov

Furthermore, these calculations provide insights into the chemical reactivity of the molecule. Molecular orbital (MO) theory calculations on the parent thiazole ring have been used to predict the localization energies for different types of reactions. ijper.org These calculations suggest that the reactivity of the thiazole ring towards electrophiles and nucleophiles is position-dependent. ijper.org

Reactivity TypePredicted Order of Reactivity on Thiazole RingSource
Electrophilic Attack C5 > C2 > C4 ijper.org
Nucleophilic Attack C2 > C5 > C4 ijper.org
This table illustrates the predicted reactivity at different carbon positions of the thiazole ring based on molecular orbital calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

In studies of related heterocyclic compounds, such as 1,3,4-thiadiazole (B1197879) derivatives, MD simulations have been used to investigate their potential as enzyme inhibitors. nih.gov These simulations can confirm the stability of a ligand-enzyme complex and detail the specific binding interactions with crucial amino acid residues within a binding site, which is critical information in the context of drug design. nih.gov Such an approach could be applied to 2,4-diethylthiazole to understand its dynamic behavior and potential interactions in a biological environment.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. ims.ac.jp A critical component of this pathway is the transition state, which is the highest energy point along the reaction coordinate. ims.ac.jp Understanding the structure and energy of the transition state is essential for comprehending reaction mechanisms and predicting reaction outcomes. ims.ac.jp

DFT calculations have been successfully used to explain the regioselectivity of reactions that form substituted thiazoles. For example, in a cascade reaction to synthesize 2,4-disubstituted thiazoles, DFT calculations were employed to model the mechanism, which involved a Michael addition followed by an intramolecular cyclization. researchgate.net These theoretical models can explain why a particular isomer is formed preferentially, providing insights that are difficult to obtain through experimental means alone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and non-clinical application)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In its non-clinical application, QSAR can be used to predict the properties or activities of new compounds, guiding the design of molecules with desired characteristics.

The QSAR process involves several key steps:

A dataset of compounds with known activities is compiled.

For each compound, a set of numerical descriptors representing its structural, physical, or chemical properties is calculated.

The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Mathematical models, both linear and non-linear, are developed to correlate the descriptors with the activity. nih.gov

A study on a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives provides a clear example of this process. nih.gov Researchers developed both linear models and a non-linear model using Gene Expression Programming (GEP), a method adept at capturing complex relationships. nih.govnih.gov The quality of the models was assessed using the correlation coefficient (R²), which measures how well the model's predictions match the experimental data. nih.gov

Model TypeSetCorrelation Coefficient (R²)Squared Standard Deviation (S²)Source
Linear (Heuristic Method) Training0.6030.107 nih.gov
Non-linear (GEP) Training0.8390.037 nih.gov
Non-linear (GEP) Test0.7600.157 nih.gov
This table compares the statistical performance of linear and non-linear QSAR models for a series of thiazole-containing compounds, demonstrating the superior predictive power of the non-linear GEP model in this case. nih.gov

This approach could theoretically be applied to a series of this compound analogs to predict various properties, such as their potential biological activity or flavor characteristics, thereby guiding further experimental investigation.

Future Directions and Emerging Research Perspectives for 2,4 Diethylthiazole

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of thiazole (B1198619) derivatives has traditionally been dominated by methods like the Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides. ijper.orgorgsyn.org For 2,4-diethylthiazole, this would classically involve the reaction of thiopropionamide (B1302760) with a suitable halogenated pentanone. While effective, these methods often require harsh conditions or involve hazardous reagents.

Future research is increasingly focused on developing more sustainable and efficient synthetic protocols. Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and increase yields for thiazole derivatives, often using fewer organic solvents compared to conventional heating methods. researchgate.net

Green Catalysts: The use of eco-friendly and recyclable catalysts, such as biocatalysts like cross-linked chitosan (B1678972) hydrogels, is a promising avenue. mdpi.com These catalysts offer high efficiency under mild conditions and can be reused, aligning with the principles of green chemistry. mdpi.com

Comparison of Synthetic Routes for Thiazole Derivatives

MethodDescriptionAdvantagesChallenges
Hantzsch Synthesis Condensation of an α-haloketone with a thioamide. ijper.orgorgsyn.orgWell-established, versatile for various substitutions.Often requires harsh conditions, use of hazardous reagents.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction. researchgate.netReduced reaction times, higher yields, less solvent use. researchgate.netRequires specialized equipment, scalability can be an issue.
Biocatalysis Employment of enzymes or biological materials (e.g., chitosan hydrogel) as catalysts. mdpi.comEco-friendly, mild reaction conditions, catalyst reusability. mdpi.comCatalyst stability and activity can be limited.
One-Pot Synthesis Combining multiple reaction steps in a single procedure without isolating intermediates. researchgate.netHigh efficiency, reduced waste, simplified purification. researchgate.netRequires careful optimization of reaction conditions for all steps.

Advanced Characterization Techniques for Complex Structural Insights

Elucidating the precise structure of this compound and its derivatives is fundamental for understanding their properties and functions. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routine, advanced methods can provide deeper insights.

1D and 2D NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the core structure, including the specific arrangement of the two ethyl groups on the thiazole ring. Advanced 2D NMR techniques, such as COSY and HMBC, can further confirm connectivity and resolve complex structural ambiguities, especially in more complex molecules derived from this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecule and its fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups within the molecule, confirming the presence of the C=N, C-S, and C-H bonds of the diethyl-substituted thiazole ring. mdpi.com

X-ray Crystallography: For solid derivatives of this compound, X-ray crystallography can determine the exact three-dimensional arrangement of atoms and the conformation of the molecule in the solid state, providing invaluable data for structure-activity relationship studies.

Expected Spectroscopic Data for this compound

TechniqueExpected ObservationInterpretation
¹H NMR Two sets of triplets and quartets for the ethyl groups, one singlet for the thiazole ring proton.Confirms the presence and connectivity of the two distinct ethyl groups and the proton at the C5 position.
¹³C NMR Signals corresponding to the two carbons of the thiazole ring, the CH carbon, and the four distinct carbons of the two ethyl groups.Provides a carbon map of the molecule, confirming the molecular skeleton.
Mass Spectrometry (EI-MS) A molecular ion peak (M⁺) corresponding to the molecular weight (141.23 g/mol), and characteristic fragmentation patterns.Confirms molecular weight and provides clues about the molecule's stability and structure.
FTIR Spectroscopy Characteristic absorption bands for C-H (aliphatic), C=N, and C-S stretching vibrations. mdpi.comConfirms the presence of key functional groups and the thiazole heterocycle.

Deeper Understanding of its Biosynthetic and Environmental Fates

Research into the natural occurrence and environmental impact of this compound is an area ripe for exploration.

Biosynthesis: Alkylthiazoles are known volatile compounds that contribute to the flavor and aroma of various cooked foods. For instance, 2-propyl-4,5-diethylthiazole has been identified as a contributor to the nutty aroma of roasted groundnuts. fao.org The biosynthesis of these compounds is often linked to the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating. Future research could investigate the specific precursors and conditions that lead to the formation of this compound in food systems.

Environmental Fate and Biodegradation: Thiazole derivatives can enter the environment as pollutants from industrial processes or agricultural use. nih.gov Studies on the biodegradation of related compounds, such as benzothiazoles, have shown that microorganisms like Rhodococcus species are capable of breaking them down. nih.gov The degradation pathways often involve initial transformations like hydroxylation. nih.gov Future research should focus on identifying specific microbial strains that can degrade this compound and elucidating the metabolic pathways involved. This knowledge is crucial for assessing its environmental persistence and developing potential bioremediation strategies. metu.edu.tr

Application in Next-Generation Materials and Chemo-sensing Technologies

The unique electronic properties of the thiazole ring make it a valuable component in materials science and sensing technologies. kuey.netontosight.ai

Organic Electronics: Thiazole-based polymers are utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kuey.net The thiazole unit is electron-deficient, which imparts high oxidative stability and desirable charge transport properties. rsc.org While this compound itself is a small molecule, it can be functionalized and polymerized to create next-generation semiconducting materials. Research into thiazolo[5,4-d]thiazole, a fused-ring system, highlights the potential of thiazole moieties in creating rigid, planar structures that facilitate efficient intermolecular π–π overlap, a key feature for high-performance electronic materials. rsc.org

Chemo-sensing: Thiazole derivatives are integral to certain chemical sensors and biological probes. A prominent example is the compound 3-(4,5-diethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which contains a diethylthiazole moiety. nih.gov MTT is widely used in biological research as a colorimetric indicator of cellular metabolic activity. nih.gov Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product, a change that can be quantified spectrophotometrically. This application is a direct form of chemo-sensing, where the thiazole-containing compound is used to detect a specific biological state. Future work could focus on designing novel this compound-based probes for detecting other analytes or biological processes.

Integration of Machine Learning and Artificial Intelligence in Thiazole Research

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical and pharmaceutical research. acs.org For thiazole derivatives, these computational tools offer powerful methods for accelerating discovery.

The primary application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov These models use AI to predict the biological activity or properties of chemical compounds based on their molecular structure. scispace.com

The workflow typically involves:

Data Collection: Assembling a large dataset of thiazole derivatives with experimentally measured activities (e.g., anticancer, antimicrobial). researchgate.net

Descriptor Calculation: Using software to calculate hundreds of numerical "descriptors" for each molecule that encode its structural, physical, and chemical properties. nih.gov

Model Training: Applying ML algorithms (e.g., support vector machines, neural networks) to learn the mathematical relationship between the molecular descriptors and the observed biological activity. researchgate.netnih.govresearchgate.net

Validation and Prediction: Testing the model's accuracy on a separate set of known compounds and then using the validated model to predict the activity of new, untested thiazole compounds like this compound. scispace.com

Machine Learning Workflow in Thiazole Research

StepDescriptionExample Tools/Methods
1. Data CurationGathering a dataset of thiazole compounds with known biological activities.ChEMBL, PubChem databases.
2. Descriptor CalculationComputing numerical representations of molecular structures. nih.govCDK, RDKit, PaDEL-Descriptor software.
3. Model BuildingTraining an AI algorithm to find patterns in the data. researchgate.netresearchgate.netSupport Vector Machines, Random Forest, Deep Neural Networks.
4. Model ValidationAssessing the predictive power of the model using statistical metrics. scispace.comCross-validation, calculation of R² (coefficient of determination). scispace.com
5. In-Silico ScreeningUsing the validated model to predict the activity of new, virtual compounds.Predicting the anticancer potential of novel this compound analogues.

Q & A

Q. Q. How can researchers ensure ethical compliance when transitioning from in vitro to in vivo studies on this compound derivatives?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols ():
  • Participant Selection : Define inclusion/exclusion criteria (e.g., age, health status) and obtain informed consent.
  • Safety Protocols : Implement PPE guidelines (e.g., ’s H333/P305+P351+P338 for hazardous inhalation/contact).
  • Conflict Disclosure : Declare funding sources and authorship contributions per ’s ICMJE-compliant framework .

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